Asperulosidic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Renal Interstitial Fibrosis

Scientific Field: Medical Science, Nephrology

Application Summary: Asperulosidic acid has been found to have renal protective effects and can ameliorate renal interstitial fibrosis.

Methods of Application: In the study, a unilateral ureteral obstruction (UUO) model of Balb/C mice was established.

Results: Administration of asperulosidic acid markedly reduced the serum IS level and significantly alleviated the histological changes in glomerular sclerosis and renal interstitial fibrosis.

Fermentation of Morinda citrifolia L. (Noni)

Scientific Field: Food Science, Fermentation

Application Summary: Fermentation is a technology that enhances biologically active ingredients, improves the absorption rate, and induces the generation of new functional ingredients by the catalytic action of enzyme systems possessed by microorganisms. In this study, changes in the content of five kinds of bioactive compounds (deacetylasperulosidic acid, asperulosidic acid, scopolin, asperuloside, and scopoletin) of Morinda citrifolia L.

Methods of Application: A high-performance liquid chromatography-photodiode array (HPLC-PDA) analysis method for measuring analytes was developed and validated. The HPLC method for the determination of five bioactive compounds in Morinda citrifolia L.

Results: The coefficient of determination of the calibration curve for bioactive compounds (1.56–100 μg/mL) showed linearity (R 2 ≥ 0.9999). LOD and LOQ were in the range 0.04–0.97 and 0.13–2.95 μg/mL, respectively.

Anti-Inflammatory Effects

Scientific Field: Medical Science, Immunology

Application Summary: Asperulosidic acid (ASPA) has been found to have anti-inflammatory effects.

Methods of Application: In the study, the effects of ASPA on the mRNA levels of TNF-α and IL-6 in LPS-induced RAW 264.7 cells were examined.

Chemical Profiling in Eucommia ulmoides Oliv

Scientific Field: Chemistry, Analytical Chemistry

Application Summary: Asperulosidic acid is used in the development of an analytical method for the rapid detection and identification of chemical profiling in Eucommia ulmoides Oliv.

Methods of Application: The study involved the application of characteristic ion filtering with ultra-high performance liquid chromatography quadrupole time of flight tandem mass spectrometry.

Alleviating Placental Oxidative Stress and Inflammatory Responses in Gestational Diabetes Mellitus

Scientific Field: Medical Science, Obstetrics and Gynecology

Application Summary: Asperulosidic acid (ASP) has been found to alleviate placental oxidative stress and inflammatory responses in gestational diabetes mellitus (GDM) by suppressing NF-κB and MAPK signaling pathways.

Methods of Application: A mouse model of GDM was established and orally administrated ASP (10, 20, and 40 mg/kg) on gestation day (GD) 0. The mice were sacrificed on GD 18. Blood glucose and serum insulin were then determined. The inflammatory cytokines including IL-6 and TNF-α and oxidative stress biomarkers including MDA, SOD, GSH, and GPx were determined by using specific ELISAs.

Results: Treatment with ASP decreased blood glucose in the mouse model of GDM. Besides, ASP also increased serum insulin and attenuated β-cell function. Treatment with ASP suppressed IL-6 and TNF-α and regulated oxidative stress-related biomarkers.

Anti-Inflammatory Effect in LPS-Induced RAW 264.7 Cells

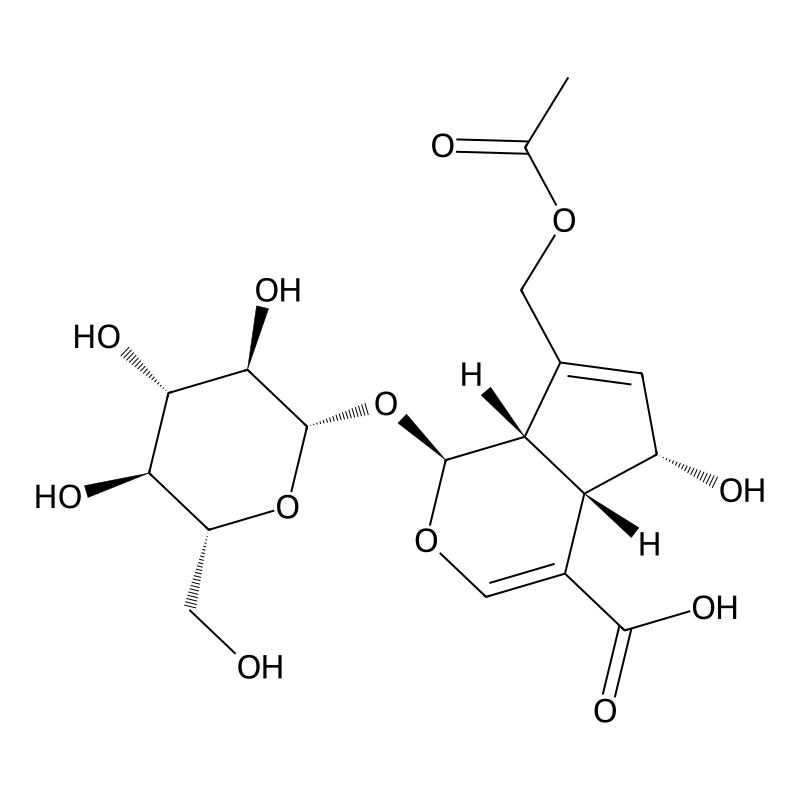

Asperulosidic acid is a naturally occurring iridoid glycoside predominantly found in various plant species, particularly in Morinda citrifolia, commonly known as noni. This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. The molecular formula of asperulosidic acid is C₁₃H₁₈O₇, and it features a complex arrangement of hydroxyl groups and a cyclopentane ring that are typical of iridoids. Its structural uniqueness allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

- Hydrolysis: Asperulosidic acid can be hydrolyzed to yield deacetylasperulosidic acid, which has been shown to possess distinct biological properties.

- Oxidation: The presence of hydroxyl groups makes asperulosidic acid susceptible to oxidation, potentially leading to the formation of reactive oxygen species.

- Esterification: The carboxylic acid functional groups can react with alcohols to form esters, which may alter its solubility and bioactivity.

These reactions are crucial for understanding the stability and reactivity of asperulosidic acid in various environments.

Asperulosidic acid exhibits significant biological activities, including:

- Anti-inflammatory Effects: Research indicates that asperulosidic acid can inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in lipopolysaccharide-induced macrophages. This is achieved through the suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression .

- Antioxidant Properties: The compound has demonstrated antioxidant capabilities, helping to mitigate oxidative stress by scavenging free radicals .

- Antimicrobial Activity: Studies have shown that asperulosidic acid possesses antibacterial properties against various pathogens, making it a potential candidate for therapeutic applications .

Asperulosidic acid can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from plants like Morinda citrifolia. This is typically done using solvent extraction techniques followed by purification processes such as chromatography.

- Chemical Synthesis: Although less common, synthetic routes have been developed that involve the construction of the iridoid skeleton followed by functionalization to introduce hydroxyl groups.

These methods highlight the compound's availability from both natural and synthetic sources.

Asperulosidic acid has several applications in various fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for use in treating inflammatory diseases and oxidative stress-related conditions.

- Cosmetics: Its antioxidant activity makes it a valuable ingredient in skincare products aimed at reducing oxidative damage.

- Nutraceuticals: The compound is used in dietary supplements for its potential health benefits related to inflammation and immunity.

Asperulosidic acid shares structural similarities with other iridoids and glycosides. Notable similar compounds include:

| Compound | Source | Key Activities |

|---|---|---|

| Deacetylasperulosidic Acid | Morinda citrifolia | Anti-inflammatory, antioxidant |

| Asperuloside | Asperula odorata | Antimicrobial, anti-inflammatory |

| Loganic Acid | Gentiana lutea | Anti-inflammatory, hepatoprotective |

Uniqueness of Asperulosidic Acid

Asperulosidic acid is unique due to its specific combination of anti-inflammatory and antioxidant properties coupled with its ability to modulate inflammatory pathways effectively. Unlike other similar compounds, it shows a pronounced effect on nitric oxide synthesis inhibition, making it a promising candidate for further pharmacological exploration .

Plant-Based Biosynthesis in Rubiaceae Family Species

Asperulosidic acid represents a prominent iridoid monoterpenoid compound extensively distributed within the Rubiaceae family, demonstrating remarkable structural complexity and biosynthetic sophistication. This glycosylated iridoid exhibits widespread occurrence across numerous genera within the family, with quantitative analysis revealing significant variations in accumulation patterns among different species and plant tissues [1] [2].

The biosynthetic foundation of asperulosidic acid in Rubiaceae species originates from the universal terpenoid precursor pathway, beginning with the condensation of isopentenyl diphosphate and dimethylallyl diphosphate to form geranyl diphosphate. This fundamental building block undergoes a series of highly regulated enzymatic transformations within specialized cellular compartments, ultimately leading to the formation of the characteristic iridoid scaffold that defines asperulosidic acid [3] [4].

Within the Rubiaceae family, the distribution of asperulosidic acid exhibits distinct patterns correlating with taxonomic relationships and evolutionary divergence. The compound demonstrates particularly high concentrations in species belonging to the genera Morinda, Hedyotis, Galium, and Oldenlandia [1] [2] [5]. Quantitative analysis of Morinda citrifolia tissues reveals that fruit tissue contains the highest asperulosidic acid concentrations at 1.25 milligrams per gram dry weight, followed by leaf tissue at 0.54 milligrams per gram dry weight, flower tissue at 0.42 milligrams per gram dry weight, root tissue at 0.33 milligrams per gram dry weight, and seed tissue at 0.15 milligrams per gram dry weight [2].

The presence of asperulosidic acid in Hedyotis diffusa has been extensively documented, with this species serving as a traditional medicinal source due to its significant iridoid content [1] [6]. Similarly, multiple Galium species including Galium aparine, Galium mollugo, Galium odoratum, Galium verum, and Galium rivale have been confirmed to contain asperulosidic acid, with Galium verum demonstrating the highest overall iridoid content among examined species [5] [7].

The chemical structure of asperulosidic acid features a cyclopentanoid-pyran scaffold characteristic of iridoid monoterpenoids, with specific stereochemical configurations at multiple chiral centers. The molecular formula C18H24O12 reflects the presence of a glucose moiety attached to the iridoid aglycone, with an acetyl group contributing to the overall structural complexity [8] [9]. This glycosylated structure enhances water solubility and facilitates cellular transport processes within plant tissues.

Enzymatic Mechanisms in Iridoid Monoterpenoid Formation

The enzymatic machinery responsible for asperulosidic acid biosynthesis encompasses a sophisticated network of specialized enzymes operating within distinct subcellular compartments. The initial phase of biosynthesis occurs within plastids, where geranyl diphosphate synthase catalyzes the condensation of isopentenyl diphosphate and dimethylallyl diphosphate to generate geranyl diphosphate, the universal precursor for monoterpenoid biosynthesis [10] [11].

Geraniol synthase subsequently converts geranyl diphosphate to geraniol through hydrolysis, establishing the initial monoterpene alcohol substrate for iridoid formation [12] [11]. This enzymatic step represents a critical branch point in monoterpenoid metabolism, directing carbon flux toward iridoid rather than acyclic monoterpene biosynthesis.

The transformation of geraniol to the iridoid scaffold involves a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases and short-chain dehydrogenases. Geraniol-8-hydroxylase, a cytochrome P450 enzyme, performs the initial hydroxylation of geraniol to produce 8-hydroxygeraniol [13] [12]. This hydroxylation step introduces the necessary functional group for subsequent oxidative transformations leading to iridoid cyclization.

8-Hydroxygeraniol oxidase, belonging to the short-chain dehydrogenase/reductase family, catalyzes the consecutive oxidation of 8-hydroxygeraniol to 8-oxogeranial, a dialdehyde intermediate essential for iridoid scaffold formation [4] [12]. This enzyme demonstrates remarkable substrate specificity and catalytic efficiency, ensuring directed metabolic flux toward iridoid biosynthesis rather than alternative monoterpenoid pathways.

Iridoid synthase represents the key enzyme responsible for the formation of the characteristic iridoid ring system through the reductive cyclization of 8-oxogeranial to nepetalactol [4] [14]. This enzyme belongs to the progesterone 5β-reductase superfamily and catalyzes an unusual two-step reaction involving initial NADPH-dependent reduction followed by spontaneous or enzymatically-mediated cyclization. The reaction mechanism involves the formation of a highly reactive 8-oxocitronellyl enol/enolate intermediate that undergoes intramolecular cyclization to establish the cyclopentanoid-pyran scaffold characteristic of iridoids [4] [14].

The subsequent transformation of nepetalactol to more complex iridoids involves additional enzymatic modifications, including hydroxylation, glucosylation, and acetylation reactions. 7-Deoxyloganetic acid glucosyltransferase catalyzes the critical glycosylation step that converts iridoid aglycones to their corresponding glucosides [15] [16]. This enzyme exhibits remarkable specificity for iridoid substrates and utilizes UDP-glucose as the sugar donor, establishing the glycosidic linkage essential for compound stability and biological activity.

Cytochrome P450 enzymes continue to play crucial roles in later biosynthetic steps, catalyzing hydroxylation reactions that introduce additional functional groups and modify the oxidation state of the iridoid skeleton [3] [17]. These enzymes demonstrate remarkable diversity in their substrate specificity and regioselectivity, contributing to the structural complexity observed in mature iridoid compounds.

The compartmentalization of iridoid biosynthetic enzymes reflects the complex cellular organization required for efficient metabolic flux and product accumulation. While initial steps occur in plastids, subsequent transformations involve cytoplasmic and endoplasmic reticulum-localized enzymes, necessitating sophisticated transport mechanisms for intermediate compounds [12] [15].

Ecological Distribution in Galium and Oldenlandia Genera

The ecological distribution of asperulosidic acid-containing species within the Galium and Oldenlandia genera reflects complex biogeographical patterns influenced by climatic conditions, habitat preferences, and evolutionary adaptations. These genera demonstrate remarkable ecological plasticity, occupying diverse habitats across multiple continents and climatic zones.

Galium species exhibit exceptionally broad geographical distribution, with the genus comprising over 600 described species occurring in temperate zones of both Northern and Southern Hemispheres [18]. The widespread distribution of Galium species correlates with their ecological adaptability and diverse habitat preferences, ranging from disturbed agricultural sites to pristine forest understories.

Galium aparine demonstrates one of the most extensive distributions among Galium species, occurring throughout North America, Europe, and Asia in temperate regions [19] [20]. This species exhibits particular preference for disturbed habitats, agricultural areas, and garden environments, thriving in nutrient-rich soils with moderate moisture availability. The altitudinal range extends from sea level to approximately 4,500 feet, demonstrating considerable tolerance for elevation-related environmental variations [20].

Galium verum occupies grassland and meadow habitats across Europe, Asia, and North America, preferring open sunny locations with well-drained soils [19]. This species demonstrates particular abundance in rocky slopes and calcareous substrates, suggesting specific edaphic requirements that influence its distribution patterns. The species exhibits remarkable drought tolerance and can persist in relatively harsh environmental conditions.

Galium mollugo prefers meadow and grassland habitats with moderate moisture availability, demonstrating distribution patterns similar to Galium verum but with greater tolerance for partially shaded conditions [19]. The species commonly occurs in forest edge environments and demonstrates invasive characteristics in some regions, particularly where it encounters favorable growing conditions without natural competitors.

Galium odoratum exhibits more restricted habitat preferences, primarily occurring in deciduous forest understories with rich, moist soils and substantial shade tolerance [19]. This species demonstrates strong association with specific forest types and exhibits more limited geographical distribution compared to other Galium species due to its specialized habitat requirements.

The genus Oldenlandia demonstrates predominantly tropical and subtropical distribution patterns, with species concentrated in Africa, Asia, and tropical America [21] [22] [23]. Oldenlandia corymbosa exhibits pantropical distribution, with native origins in Africa and India but subsequent introduction to Malaysia and other tropical regions [21]. This species demonstrates remarkable ecological plasticity, thriving in both wet and dry land conditions and successfully colonizing agricultural areas.

Oldenlandia herbacea occurs primarily in Asian tropical and subtropical regions, demonstrating preference for warm, humid conditions characteristic of these climatic zones [24] [7]. The species exhibits particular abundance in disturbed habitats and secondary forest environments, suggesting adaptation to anthropogenic landscape modifications.

Oldenlandia lancifolia demonstrates native African distribution with subsequent introduction to Central and South America, the Caribbean, and China [23]. This species exhibits strong association with disturbed sites, forest edges, secondary forests, grasslands, and riverbank environments. The species demonstrates remarkable dispersal capabilities through production of numerous small seeds that facilitate long-distance transport by various vectors.

The altitudinal preferences of Oldenlandia species vary considerably, with Oldenlandia corymbosa occurring from sea level to 1,500 meters elevation, demonstrating substantial tolerance for elevation-related environmental gradients [21]. The species exhibits particular abundance in areas with seasonal rainfall patterns and can persist in both permanently moist and seasonally dry conditions.

Habitat preferences within both genera reflect complex interactions between climatic factors, soil conditions, competitive relationships, and disturbance regimes. Many species demonstrate particular abundance in anthropogenically modified landscapes, suggesting evolutionary adaptations that enable successful colonization of disturbed environments. This ecological pattern correlates with the widespread distribution of these genera and their continued expansion into new geographical regions through human-mediated dispersal mechanisms.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: He J, Lu X, Wei T, Dong Y, Cai Z, Tang L, Liu M. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Int J Mol Sci. 2018 Jul 12;19(7). pii: E2027. doi: 10.3390/ijms19072027. PubMed PMID: 30002289; PubMed Central PMCID: PMC6073666.

3: Zhao X, Wei J, Yang M. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MS(E). Molecules. 2018 May 3;23(5). pii: E1070. doi: 10.3390/molecules23051070. PubMed PMID: 29751518; PubMed Central PMCID: PMC6100404.

4: Tran PH, Le VD, Do TH, Nguyen TL, Nguyen PT, Nguyen TT, Nguyen TD. Anti-inflammatory constituents from Psychotria prainii H. Lév. Nat Prod Res. 2017 Dec 6:1-6. doi: 10.1080/14786419.2017.1408095. [Epub ahead of print] PubMed PMID: 29212359.

5: Zhang JH, Xin HL, Xu YM, Shen Y, He YQ, Hsien-Yeh, Lin B, Song HT, Juan-Liu, Yang HY, Qin LP, Zhang QY, Du J. Morinda officinalis How. - A comprehensive review of traditional uses, phytochemistry and pharmacology. J Ethnopharmacol. 2018 Mar 1;213:230-255. doi: 10.1016/j.jep.2017.10.028. Epub 2017 Nov 7. Review. PubMed PMID: 29126988.

6: Chithambo B, Noundou XS, Krause RW. Anti-malarial synergy of secondary metabolites from Morinda lucida Benth. J Ethnopharmacol. 2017 Mar 6;199:91-96. doi: 10.1016/j.jep.2017.01.051. Epub 2017 Jan 30. PubMed PMID: 28153468.